4-(4-Methyl-1H-benzoimidazol-2-yl)-phenylamine
Description
Properties
IUPAC Name |
4-(4-methyl-1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-3-2-4-12-13(9)17-14(16-12)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWFEGGBFPDNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354036 | |
| Record name | 4-(4-Methyl-1H-benzoimidazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123405-51-6 | |
| Record name | 4-(4-Methyl-1H-benzoimidazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Reactants :
-
4-Methyl-o-phenylenediamine (1.0 equiv)
-
4-Aminobenzoic acid (1.1 equiv)
-
Polyphosphoric acid (PPA) as a cyclizing agent
-
-
Procedure :
-
The reactants are combined in PPA and heated at 200°C for 5–8 hours.
-
The reaction proceeds via cyclodehydration , where the carboxylic acid group of 4-aminobenzoic acid reacts with the adjacent amine groups of o-phenylenediamine to form the benzimidazole core.
-
The methyl group at the 4-position of the benzimidazole arises from the 4-methyl substituent on the o-phenylenediamine starting material.
-
-
Workup :
Challenges and Solutions
-
Limited Commercial Availability of 4-Methyl-o-Phenylenediamine :
-
Side Reactions :
-
Overheating may lead to N-methylation or ring-opening . Strict temperature control (190–200°C) minimizes degradation.
-
Post-Synthetic Methylation of Preformed Benzimidazole
An alternative approach involves introducing the methyl group after forming the benzimidazole scaffold.
Stepwise Synthesis
-
Formation of 4-(1H-Benzoimidazol-2-yl)-Phenylamine :
-
Methylation at the 4-Position :
Regioselectivity Considerations
-
Methylation occurs preferentially at the N1 position of benzimidazole unless directed by steric or electronic factors.
-
DFT Calculations : Predict that the 4-position’s electron density favors electrophilic attack when N1 is blocked.
Solid-Phase Synthesis for High-Throughput Production
For industrial-scale synthesis, solid-phase methods enhance reproducibility and reduce purification steps.
Protocol Overview
-
Resin Functionalization :
-
Load Wang resin with 4-nitrobenzaldehyde via reductive amination.
-
-
Benzimidazole Cyclization :
-
Treat with 4-methyl-o-phenylenediamine and trimethylaluminum in DCM (24 h, rt).
-
-
Nitro Reduction :
-
Reduce the nitro group to an amine using SnCl₂/HCl (90% yield).
-
-
Cleavage :
Advantages
-
Purity : >95% by HPLC (C18 column, acetonitrile/water gradient).
-
Scalability : Adaptable to continuous-flow reactors for kilogram-scale production.
Spectroscopic Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Condensation in PPA | 82 | 98 | One-pot synthesis | Requires custom diamine |
| Post-Synthetic Methylation | 75 | 95 | Flexibility in substitution | Multi-step, lower yield |
| Solid-Phase Synthesis | 90 | 95 | High throughput | Specialized equipment needed |
Green Chemistry Modifications
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1H-benzoimidazol-2-yl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in the presence of catalysts.
Major Products
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
Chemistry
-
Building Block for Complex Molecules :
4-(4-Methyl-1H-benzoimidazol-2-yl)-phenylamine serves as a precursor in synthesizing more complex organic compounds. Its unique structure allows for various functional group modifications, enhancing its utility in chemical synthesis . -
Study of Reaction Mechanisms :
The compound's reactivity can be employed to investigate chemical reaction mechanisms, particularly in the context of benzimidazole derivatives .
Biology
-
Enzyme Inhibition :
Research has identified this compound as a potential inhibitor of endo-beta-glucuronidase heparanase, with IC50 values ranging from 0.23 to 0.29 µM . This inhibition suggests its role in modulating biological pathways related to cancer metastasis and inflammation. -
DNA Affinity Studies :
Studies indicate that phenylbenzoimidazole derivatives exhibit significant affinity for DNA, which may lead to applications in gene therapy or as anticancer agents .
Medicine
-
Therapeutic Potential :
The compound has been explored for its potential in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development . -
Antimicrobial Activity :
Some derivatives of benzimidazole compounds have shown promising antimicrobial properties, indicating that this compound could be further investigated for use in developing new antibiotics .
Industrial Applications
-
Material Science :
The compound is utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties . -
Proteomics Research :
It is also used in proteomics studies to investigate protein interactions and functions due to its ability to bind selectively to certain proteins .
Study on Enzyme Inhibition
A study published in PubMed highlighted the effectiveness of N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-benzamide derivatives as potent heparanase inhibitors, demonstrating their potential therapeutic applications in cancer treatment .
DNA Affinity Research
Research conducted on phenylbenzoimidazole derivatives indicated their significant binding affinity to DNA through ethidium bromide displacement assays, suggesting their potential use as anticancer agents targeting DNA replication processes .
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1H-benzoimidazol-2-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating biological processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzimidazole Ring
4-(1H-Benzimidazol-2-yl)-phenylamine
- Structure : Lacks the 4-methyl group on the benzimidazole ring.
- Molecular Formula : C12H10N4 (MW: 209.25 g/mol) .
- Activity : While structurally similar, the absence of the methyl group reduces steric effects and may alter binding affinity. Derivatives of this compound have been explored in pharmaceutical research, though specific potency data are less prominent compared to methyl-substituted analogues .
4-[(2-Methyl-1H-imidazol-1-yl)methyl]-phenylamine
- Structure : Features a methylene-linked 2-methylimidazole instead of a benzimidazole.
- Taxonomy: Classified under unfused imidazole derivatives (MFN tariff: 6.5%) .
- This structural difference may explain its lower prominence in Topo IIα inhibition studies compared to the target compound .
Substituent Effects on the Phenylamine Ring
(3,4-Dimethyl)phenylamine Derivatives
- Structure : Incorporates methyl groups at both the 3- and 4-positions of the phenylamine ring.
- Activity: In nonenzymatic reactions with angucyclinones, (3,4-dimethyl)phenylamine analogues exhibited potent activation of nuclear factor erythroid 2-related factor 2 (Nrf2) transcription, with compound 4 showing the highest activity .
- Key Insight : Disubstitution on the phenylamine ring enhances bioactivity in certain contexts, though the mechanism differs from the Topo IIα inhibition seen in the target compound .
N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine (NC-7)
Structural and Functional Insights
- Ring System Differences : Benzimidazole-based compounds (e.g., target compound) exhibit superior planarity and aromatic stacking vs. imidazole or hydrogenated variants (e.g., NC-7), which may reduce their efficacy in targeting DNA-associated enzymes .
- Substitution Patterns: Disubstitution on phenylamine (e.g., 3,4-dimethyl) enhances activity in Nrf2 pathways but requires distinct electronic profiles compared to monosubstituted derivatives effective in Topo IIα inhibition .
Biological Activity
Overview
4-(4-Methyl-1H-benzoimidazol-2-yl)-phenylamine, a derivative of benzimidazole, is recognized for its diverse biological activities and potential therapeutic applications. The compound features a benzimidazole ring fused with a phenylamine group, which enhances its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.
The synthesis of this compound typically involves the condensation of o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions. This process yields the benzimidazole core, followed by nucleophilic substitution with aniline to introduce the phenylamine group. Common solvents used in these reactions include ethanol and methanol, with catalysts such as hydrochloric acid or sulfuric acid facilitating the process.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The benzimidazole ring can bind to active sites on enzymes, inhibiting their activity and thereby modulating various biological pathways. Notably, it has been investigated for its potential as an enzyme inhibitor, particularly in relation to cancer and inflammatory diseases .
Anticancer Properties
Research has indicated that compounds containing the benzimidazole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study demonstrated that certain benzimidazole derivatives effectively inhibited tumor growth in xenograft models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of benzimidazole derivatives were synthesized and tested against a range of bacterial strains. The results indicated that these compounds exhibited varying degrees of antibacterial activity, suggesting potential applications in treating bacterial infections .
Study 1: Anticancer Efficacy
In a study published in PubMed, researchers synthesized several benzimidazole derivatives and assessed their efficacy against human cancer cell lines. The study found that one specific derivative demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzimidazole derivatives, including this compound. The study highlighted that certain derivatives showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents. The structure-activity relationship (SAR) analysis provided insights into how modifications to the benzimidazole core could enhance antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Benzimidazole derivative | Anticancer, Antimicrobial |
| 4-(1H-benzoimidazol-2-yl)-phenylamine | Benzimidazole derivative | Anticancer |
| 4-(4-Methyl-benzimidazol-2-yl)-butanoic acid | Benzimidazole derivative | Enzyme inhibition |
Q & A
Basic: What are the standard synthetic routes and characterization methods for 4-(4-Methyl-1H-benzoimidazol-2-yl)-phenylamine?
Answer:
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting substituted benzaldehydes with phenylenediamine derivatives under acidic or basic conditions. For example, ethanol or DMF is used as a solvent, with catalysts like piperidine to accelerate cyclization . Key characterization techniques include:
- IR spectroscopy to confirm functional groups (e.g., NH stretching at ~3400 cm⁻¹).
- NMR (¹H/¹³C) to resolve aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.4–2.6 ppm).
- Elemental analysis to validate purity (>98% by C/H/N ratios) .
Basic: How can solvent extraction optimize the purification of this compound?
Answer:
After synthesis, impurities (e.g., unreacted amines or salts) are removed via liquid-liquid extraction. Ethyl ether or dichloromethane is effective for isolating the neutral benzoimidazole derivative from acidic/basic aqueous layers . Subsequent purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances yield and purity .
Advanced: What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?
Answer:
Key challenges include:
- Crystal growth : Slow evaporation from polar solvents (e.g., DMSO/water) improves single-crystal formation.
- Data refinement : SHELXL software is used to refine structures, but high thermal motion in flexible substituents (e.g., methyl groups) may require constrained refinement. Typical R factors <0.05 and data-to-parameter ratios >12 ensure reliability .
- Tautomerism : The benzoimidazole core may exhibit proton exchange, complicating electron density maps. Neutron diffraction or low-temperature data collection can resolve this .
Advanced: How can contradictory NMR data for this compound be resolved?
Answer:
Discrepancies in chemical shifts (e.g., NH proton broadening) often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Cooling to –40°C slows proton exchange, resolving split peaks .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric stability and simulate spectra for comparison .
- Deuterated solvents : DMSO-d₆ reduces signal overlap for aromatic protons .
Advanced: How can molecular docking studies elucidate the biological interactions of this compound?
Answer:
Docking (e.g., AutoDock Vina) into target proteins (e.g., enzymes or receptors) involves:
- Ligand preparation : Optimize the compound’s protonation state using tools like MarvinSketch.
- Grid parameterization : Define active-site coordinates based on co-crystallized ligands (e.g., PDB: 1XYZ).
- Validation : Compare docking poses with experimental data (e.g., mutagenesis or SAR studies). For example, the methyl group may enhance hydrophobic interactions, as seen in similar derivatives .
Advanced: How can reaction optimization address low yields in the synthesis of this compound?
Answer:
Systematic optimization via Design of Experiments (DoE) identifies critical factors:
- Catalyst loading : Piperidine (5–10 mol%) maximizes cyclization efficiency .
- Solvent polarity : DMF improves solubility but may require higher temperatures (80–100°C).
- Reaction time : Monitoring by TLC ensures completion without over-degradation. Post-hoc analysis (e.g., HPLC) quantifies side products .
Advanced: How do substituents influence the electronic properties and reactivity of this compound?
Answer:
The methyl group at the 4-position:
- Stabilizes the imidazole ring via inductive effects, reducing pKa (~1.5 units vs. unsubstituted analogs).
- Alters π-stacking : X-ray data show methyl-substituted derivatives exhibit tighter crystal packing (e.g., shorter intermolecular C–H···π distances) .
- Modifies redox behavior : Cyclic voltammetry reveals a 0.2 V anodic shift in oxidation potentials compared to non-methylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
